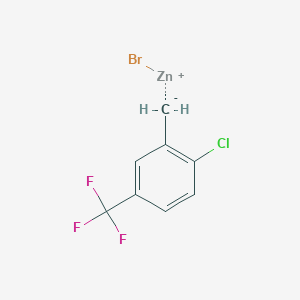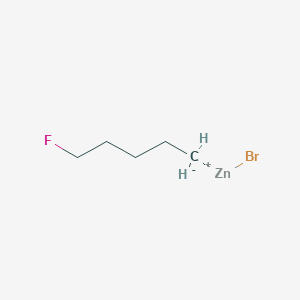
2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether, is an organozinc compound commonly used in organic synthesis. It is a versatile reagent that plays a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is typically used in research settings and is known for its reactivity and stability in ether solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-2-oxoethylzinc bromide involves the reaction of benzyl bromide with diethylzinc in the presence of a suitable solvent like ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6H5CH2Br+Zn(C2H5)2→C6H5CH2OCOCH2ZnBr
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would involve scaling up the reaction while maintaining strict control over reaction conditions to ensure purity and yield. This includes using high-purity reagents, maintaining an inert atmosphere, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-2-oxoethylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in cross-coupling reactions.
Substitution Reactions: It can participate in substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Ether is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions, such as biaryls or styrenes.
Scientific Research Applications
2-Benzyloxy-2-oxoethylzinc bromide is widely used in scientific research for its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used in the formation of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a nucleophile. The zinc atom in the compound coordinates with the electrophilic center of the reactant, facilitating the transfer of the organic group. This coordination is crucial for the compound’s reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diethylzinc: Another organozinc compound used in similar reactions but lacks the benzyloxy group.
Phenylzinc Bromide: Similar in reactivity but has a phenyl group instead of a benzyloxy group.
Methylzinc Bromide: Used in similar nucleophilic addition reactions but has a methyl group.
Uniqueness
2-Benzyloxy-2-oxoethylzinc bromide is unique due to its benzyloxy group, which provides additional reactivity and selectivity in organic synthesis. This makes it particularly useful in the formation of complex molecules where specific functional groups are required.
Properties
IUPAC Name |
benzyl acetate;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-8(10)11-7-9-5-3-2-4-6-9;;/h2-6H,1,7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKKKKBWVLLVTG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C(=O)OCC1=CC=CC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














